N,N-dibenzyl-1-(oxiran-2-yl)methanamine is a chemical compound with the molecular formula and a molecular weight of 253.34 g/mol. It is characterized by the presence of an oxirane (epoxide) group and an amine functional group, making it a significant intermediate in organic synthesis. The compound is primarily used in the production of various organic compounds and is under investigation for its potential biological activities, including therapeutic applications in medicine and biochemistry .
N,N-dibenzyl-1-(oxiran-2-yl)methanamine is classified under several categories:
The synthesis of N,N-dibenzyl-1-(oxiran-2-yl)methanamine can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The reaction may involve multiple steps, including purification processes like chromatography to isolate the desired product.
Key structural data includes:
This structure contributes to its reactivity and potential applications in organic synthesis.
N,N-dibenzyl-1-(oxiran-2-yl)methanamine participates in several types of chemical reactions:
Each reaction type requires specific conditions, such as temperature control and choice of solvent, to optimize yield and selectivity.
The mechanism of action for N,N-dibenzyl-1-(oxiran-2-yl)methanamine primarily involves its reactivity due to the electrophilic nature of the oxirane ring. This ring can undergo nucleophilic attack by various nucleophiles, leading to the formation of new bonds and functional groups.
The typical pathway includes:
This mechanism is crucial for its applications in synthetic organic chemistry and medicinal chemistry .
N,N-dibenzyl-1-(oxiran-2-yl)methanamine is generally characterized by:
Key chemical properties include:
Safety data sheets indicate that it may pose hazards typical of amines and epoxides, necessitating careful handling procedures during synthesis and application.
N,N-dibenzyl-1-(oxiran-2-yl)methanamine has several applications across different fields:
The unsymmetrical oxirane ring in N,N-dibenzyl-1-(oxiran-2-yl)methanamine enables regioselective nucleophilic attacks. Benzylic amines preferentially open the epoxide at the less substituted carbon (C-3) due to steric and electronic factors. This regioselectivity follows Krasuskii’s rule, as demonstrated in reactions with benzylamine, where nucleophilic attack occurs at the terminal epoxide carbon, avoiding steric hindrance from the dibenzylamino group [4]. Density functional theory (DFT) studies using the M06-2X/6-31G(d,p) level with explicit solvent models confirm that ring-opening barriers are 20.3 kJ/mol lower at C-3 versus C-2, rationalizing the >90% regioselectivity observed experimentally [3].
Table 2: Regioselectivity in Nucleophilic Epoxide Opening
Nucleophile | Reaction Site | Selectivity (%) | Driving Force |
---|---|---|---|
Benzylamine | C-3 (terminal) | >90% | Steric accessibility |
LiDA-KOR (deprotonated) | Benzylic C-H | ~100% | Kinetic acidity of benzylic proton |
Arylthiolates | C-3 | 85% | Electronic control (SN² mechanism) |
While direct asymmetric synthesis of this compound is unreported, chiral analogs can be accessed via kinetic resolution or enantioselective epoxidation. Jacobsen’s salen-Co(III) catalysts facilitate enantioselective epoxidation of allyl precursors like N,N-dibenzyl-2-propen-1-amine. Alternatively, lipase-mediated kinetic resolution of racemic epoxides achieves enantiomeric excess (ee) >95% but suffers from low yields (<50%) [3]. Palladium-catalyzed hydrogenation of enamine precursors (e.g., N,N-dibenzyl-1-(2-propen-1-ylidene)methanamine) using chiral ligands (BINAP, Josiphos) affords chiral amines with 80–92% ee, though epoxidation must follow stereospecifically [5].
Superbases like lithium diisopropylamide–potassium tert-butoxide (LiDA-KOR) are pivotal for azetidine formation via intramolecular epoxide ring-opening. At −78°C in tetrahydrofuran (THF), LiDA-KOR deprotonates the benzylic position of N,N-dibenzyl-1-(oxiran-2-yl)methanamine, triggering nucleophilic attack on the epoxide to form strained azetidine rings. This process is kinetically controlled, with activation barriers 20.3 kJ/mol lower than pyrrolidine formation pathways [3]. Alternative bases (LDA, LiTMP, KHMDS) fail due to insufficient basicity or competing side reactions. DFT studies reveal Li⁺ and K⁺ ions coordinate with epoxide oxygen and aryl rings, lowering the transition-state energy by 50.5 kJ/mol for trans-azetidine formation [3].
Table 3: Superbase Performance in Azetidine Synthesis
Superbase System | Reaction Outcome | Yield (%) | Key Limitation |
---|---|---|---|
LiDA-KOR (Li/K blend) | trans-Azetidine formation | 60–85% | Requires −78°C, anhydrous THF |
LiTMP | No reaction | 0% | Low benzylic deprotonation efficiency |
KHMDS | Unreacted epoxide | <5% | Incompatible solvation requirements |
n-BuLi/LiC-KOR | Complex mixtures | <10% | Over-deprotonation/polymerization |
Solvent polarity critically influences azetidine cyclization yields. THF (ε = 7.5) maximizes yields (75–85%) by stabilizing charged intermediates in LiDA-KOR-mediated reactions. Protic solvents (e.g., methanol) inhibit superbase activity, reducing yields to <10%. Temperature controls stereoselectivity: at −78°C, trans-azetidine predominates (trans:cis = 5:1), while temperatures >0°C promote pyrrolidine byproducts via thermodynamic control [3]. Scale-up studies (20 mmol) confirm optimal conditions: 0.5 M substrate in THF, slow addition of LiDA-KOR at −78°C, yielding 80% isolated product. Electron-donating groups (e.g., p-OMe) enhance yields (90%) by facilitating benzylic deprotonation, while electron-withdrawing groups (e.g., o-CF₃) reduce nucleophilicity, lowering yields to 30% [3].
Table 4: Solvent/Temperature Effects on Azetidine Synthesis
Condition | Variable | Optimum Value | Yield Impact |
---|---|---|---|
Solvent | THF | ε = 7.5 | 75–85% |
Diethyl ether | ε = 4.3 | 40–50% | |
Toluene | ε = 2.4 | 25–30% | |
Temperature | −78°C | Kinetic control | trans:cis = 5:1 |
0°C | Competing pathways | 40% (+ pyrrolidines) | |
Concentration | 0.5 M | Balanced kinetics | 80% (20 mmol scale) |
CAS No.: 112484-85-2
CAS No.: 10606-14-1